N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Description
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S3 and its molecular weight is 439.56. The purity is usually 95%.
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Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which incorporates a tetrahydrobenzo[b]thiophene moiety linked to a pyrrolidine carboxamide. The presence of a thiophenesulfonyl group further enhances its biological profile.
Chemical Formula: C_{14}H_{16}N_{2}O_{3}S
Molecular Weight: 300.36 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many derivatives show inhibitory effects on key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties.
Antitumor Activity
Several studies have evaluated the antitumor potential of this class of compounds. For instance, pyrazole derivatives have shown significant activity against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR signaling. The specific compound is hypothesized to exhibit similar effects due to structural similarities with known active compounds .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that this compound may also contribute to reducing inflammation in various models .
Antimicrobial Activity
The antimicrobial properties of related compounds indicate potential efficacy against bacterial and fungal infections. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Effects | Demonstrated significant inhibition of tumor cell proliferation in vitro using related compounds. |
Study B | Anti-inflammatory Activity | Showed reduction in inflammatory markers in animal models treated with similar carboxamide derivatives. |
Study C | Antimicrobial Testing | Evaluated the compound's efficacy against several bacterial strains, reporting moderate to strong activity. |
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S3/c19-16(22)15-11-5-1-2-7-13(11)27-18(15)20-17(23)12-6-3-9-21(12)28(24,25)14-8-4-10-26-14/h4,8,10,12H,1-3,5-7,9H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYAZASZZRBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.